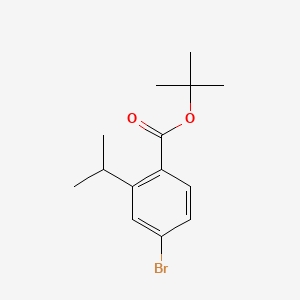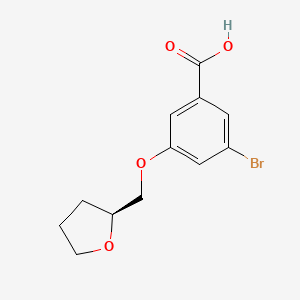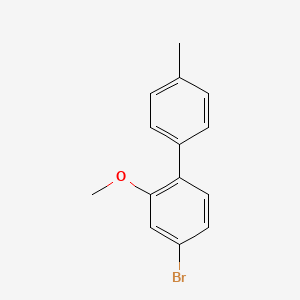
(4,6-Difluoro-pyridin-2-YL)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Difluoro-pyridin-2-YL)-hydrazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring and a hydrazine group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Difluoro-pyridin-2-YL)-hydrazine typically involves the reaction of 4,6-difluoropyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or crystallization to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Difluoro-pyridin-2-YL)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,6-Difluoro-pyridin-2-YL)-hydrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (4,6-Difluoro-pyridin-2-YL)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (4,6-Difluoro-pyridin-2-YL)-dimethyl-amine
- (4,6-Difluoro-pyridin-2-YL)-methyl-amine
- (4,6-Difluoro-pyridin-2-YL)-ethyl-amine
Uniqueness
(4,6-Difluoro-pyridin-2-YL)-hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms also contribute to its unique properties, such as increased lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C5H5F2N3 |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(Z)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5- |
Clave InChI |
GLYSUNHNNREJTL-YHYXMXQVSA-N |
SMILES isomérico |
C\1C(=CC(=N/C1=N\N)F)F |
SMILES canónico |
C1C(=CC(=NC1=NN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


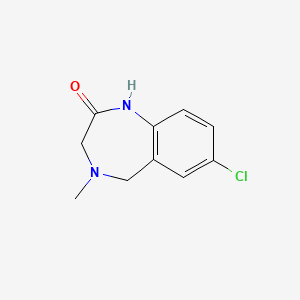


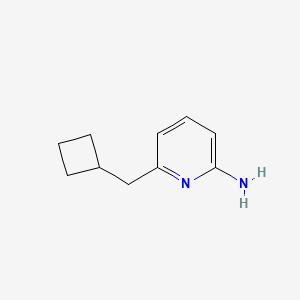

![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)



